molecular formula C20H21F3N2O3S B6571314 N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide CAS No. 946350-95-4

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B6571314
CAS No.: 946350-95-4
M. Wt: 426.5 g/mol
InChI Key: ZTQAGOARUBONSZ-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinoline scaffold substituted at the 1-position with a propane-1-sulfonyl group and at the 7-position with a 3-(trifluoromethyl)benzamide moiety. Its molecular formula is C₂₀H₂₁F₃N₂O₃S, with a molecular weight of 426.45 g/mol .

Properties

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3S/c1-2-11-29(27,28)25-10-4-6-14-8-9-17(13-18(14)25)24-19(26)15-5-3-7-16(12-15)20(21,22)23/h3,5,7-9,12-13H,2,4,6,10-11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQAGOARUBONSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions

  • Stepwise Synthesis: : The synthesis typically starts with the formation of the tetrahydroquinoline ring through a multi-step process involving cyclization reactions.

  • Sulfonylation: : Introduction of the propane-1-sulfonyl group is achieved through sulfonyl chloride reagents under basic conditions.

  • Formation of Benzamide: : The final step involves attaching the trifluoromethylbenzamide group via an amide coupling reaction, often using coupling agents such as EDC or HATU.

Industrial production methods: : Industrial methods generally involve optimized reaction conditions for large-scale synthesis, ensuring higher yields and purity through techniques such as continuous flow chemistry and using catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of reactions it undergoes

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group of the benzamide moiety.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the quinoline moiety.

Common reagents and conditions used

  • Oxidation: : Typical reagents include peracids or oxidizing agents like hydrogen peroxide.

  • Reduction: : Common reducing agents include LiAlH4 or NaBH4 under controlled conditions.

  • Substitution: : Reagents such as halogenating agents or nucleophiles like thiols and amines.

Major products formed

  • Sulfoxides or Sulfones: : From oxidation of the sulfonyl group.

  • Reduced Amides: : From the reduction of the benzamide moiety.

  • Substituted Derivatives: : Depending on the substitution reagents used, various functionalized derivatives can be synthesized.

Scientific Research Applications

This compound has diverse applications across multiple fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Potential use as a probe in biological assays due to its unique structural features.

  • Medicine: : Investigation as a potential pharmacophore in drug discovery, especially for its possible anti-inflammatory or anticancer properties.

  • Industry: : Applications in materials science, potentially as a precursor for the synthesis of novel materials with specific properties.

Mechanism of Action

The compound's mechanism of action is largely dependent on the context of its use. In medicinal chemistry, it might exert its effects through interaction with specific molecular targets such as enzymes or receptors. The sulfonyl and benzamide groups are key in facilitating binding interactions through hydrogen bonds and hydrophobic interactions. The trifluoromethyl group can enhance membrane permeability, improving bioavailability.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent variations, molecular properties, and biological implications.

Structural Analogs with Sulfonyl/Amide Modifications

Table 1: Key Structural Analogs and Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide C₂₀H₂₁F₃N₂O₃S 426.45 Propane-1-sulfonyl, 3-(trifluoromethyl)benzamide
N-[1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzenesulfonamide C₂₃H₂₄N₂O₃S₂ 440.58 Thiophene-2-carbonyl, trimethylbenzenesulfonamide
3-Methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide C₂₀H₂₄N₂O₄S 388.48 Propane-1-sulfonyl, 3-methoxybenzamide (positional isomer at tetrahydroquinoline)
N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide C₂₅H₂₃F₆N₃O₃ 551.47 Morpholine-4-carbonyl, 3,5-bis(trifluoromethyl)benzamide
Key Observations :

Sulfonyl vs. Carbonyl Groups: The propane-1-sulfonyl group in the target compound (vs. Morpholine-4-carbonyl-substituted analogs (e.g., compound 10e in ) exhibit higher molecular weights (551.47 g/mol) due to the morpholine ring and dual trifluoromethyl groups.

Trifluoromethyl Positioning :

  • The target compound’s single 3-(trifluoromethyl) group contrasts with the 3,5-bis(trifluoromethyl) substitution in , which increases steric bulk and lipophilicity but may reduce solubility.

Positional Isomerism :

  • The 6-position isomer (3-methoxybenzamide, ) shows a lower molecular weight (388.48 g/mol) and reduced fluorination, suggesting divergent pharmacokinetic profiles.

Key Findings :
  • mTOR Inhibition : Morpholine-substituted analogs () demonstrate robust mTOR inhibition, attributed to the morpholine ring’s ability to occupy hydrophobic pockets in the kinase domain. The target compound lacks this moiety, suggesting divergent biological targets.
  • Solubility Trade-offs : The propane-1-sulfonyl group in the target compound may offer better aqueous solubility compared to bis(trifluoromethyl)-substituted analogs (e.g., 10e in ), which prioritize potency over solubility.
  • Metabolic Stability: The trifluoromethyl group in the target compound likely reduces oxidative metabolism, a feature shared with bis(trifluoromethyl) analogs but absent in non-fluorinated derivatives (e.g., methoxy-substituted isomer in ).

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